molecular formula C14H28O2 B14598650 6-Butyl-6-hydroxydecan-5-one CAS No. 59373-69-2

6-Butyl-6-hydroxydecan-5-one

Cat. No.: B14598650
CAS No.: 59373-69-2
M. Wt: 228.37 g/mol
InChI Key: IYSYBDRFKZMYLP-UHFFFAOYSA-N
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Description

6-Butyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C14H28O2. It features a hydroxyl group and a ketone group, making it a hydroxy ketone. This compound is notable for its unique structure, which includes a butyl group attached to the sixth carbon of a decane chain, with a hydroxyl group on the same carbon and a ketone group on the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-hydroxydecan-5-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction between butanal and 5-decanone. The reaction typically requires a base catalyst such as sodium hydroxide (NaOH) and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-6-hydroxydecan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in a diketone compound.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 6-butyl-5,6-decanedione.

    Reduction: Formation of 6-butyl-6-hydroxydecan-5-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butyl-6-hydroxydecan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in studies related to enzyme-substrate interactions due to its functional groups.

    Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Butyl-6-hydroxydecan-5-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    6-Butyl-5-decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-Hydroxydecan-5-one: Lacks the butyl group, affecting its hydrophobicity and overall reactivity.

    6-Butyl-6-hydroxyhexan-5-one: Shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

6-Butyl-6-hydroxydecan-5-one is unique due to the presence of both a hydroxyl and a ketone group on the same carbon, along with a butyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.

Properties

CAS No.

59373-69-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

6-butyl-6-hydroxydecan-5-one

InChI

InChI=1S/C14H28O2/c1-4-7-10-13(15)14(16,11-8-5-2)12-9-6-3/h16H,4-12H2,1-3H3

InChI Key

IYSYBDRFKZMYLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCCC)(CCCC)O

Origin of Product

United States

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